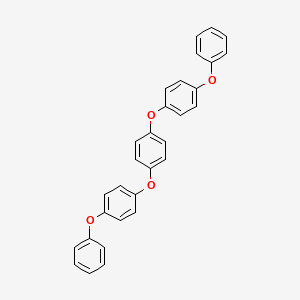

1,4-Bis(4-phenoxyphenoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,4-Bis(4-phenoxyphenoxy)benzene” is an organic compound with the molecular formula C30H22O4 . It is a solid substance at 20°C .

Synthesis Analysis

While specific synthesis methods for “1,4-Bis(4-phenoxyphenoxy)benzene” were not found, related compounds have been synthesized through classical Witting-Horner and Sonogashira cross-coupling reactions .

Molecular Structure Analysis

The molecular weight of “1,4-Bis(4-phenoxyphenoxy)benzene” is 446.4933 . More detailed structural information may be available in a 2D Mol file or a computed 3D SD file .

Physical And Chemical Properties Analysis

“1,4-Bis(4-phenoxyphenoxy)benzene” is a solid at 20°C . It has a melting point of 151°C and a boiling point of 321°C at 10 mmHg . It is soluble in chloroform .

Applications De Recherche Scientifique

Liquid Crystal Composition

1,4-Bis(phenylethynyl)benzene derivatives (BPEBs) and their analogues have been synthesized . These compounds exhibit different properties based on substituents, such as thermal behavior, optical anisotropy, and dielectric anisotropy. Some BPEBs possess a wide range of nematic phase temperatures, high optical anisotropy (Δn), and acceptable dielectric anisotropy (Δɛ). These properties make them crucial components in liquid crystal mixtures. By adding a chiral dopant, blue phase liquid crystals (BPLCs) with a blue phase temperature range have been achieved.

Photoluminescent Materials

A phenylene ethynylene derivative, 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB), exhibits high photoluminescence efficiency both in solution and thin films. It emits blue electroluminescence with promising external efficiency and luminance. BPPB can also function as a hole transport layer in organic light-emitting diodes .

Photoacid Generation

1,4-Bis(phenylsulfonyloxy)benzene (BPSB) generates benzenesulfonic acids upon photolysis. Understanding the acid generation of disulfonates is interesting, as it allows the production of two molecules of benzenesulfonic acid from one molecule of BPSB .

Safety and Hazards

Propriétés

IUPAC Name |

1,4-bis(4-phenoxyphenoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O4/c1-3-7-23(8-4-1)31-25-11-15-27(16-12-25)33-29-19-21-30(22-20-29)34-28-17-13-26(14-18-28)32-24-9-5-2-6-10-24/h1-22H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUDDNWGFYFRFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(4-phenoxyphenoxy)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide](/img/structure/B2737846.png)

![3-benzyl-6-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2737849.png)

![7-ethyl-8-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2737854.png)

![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2737857.png)

![N-(3'-acetyl-5-chloro-2-oxo-1-(3-(o-tolyloxy)propyl)-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2737860.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2737863.png)

![3-[(5E)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2737865.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2737868.png)